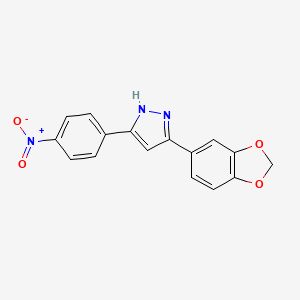

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole

Description

Properties

CAS No. |

651717-31-6 |

|---|---|

Molecular Formula |

C16H11N3O4 |

Molecular Weight |

309.28 g/mol |

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole |

InChI |

InChI=1S/C16H11N3O4/c20-19(21)12-4-1-10(2-5-12)13-8-14(18-17-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H,17,18) |

InChI Key |

JDWQCBOTYFAGCW-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole

General Synthetic Strategy

The synthesis of this compound generally follows a route involving:

- Formation of the pyrazole ring via condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents.

- Introduction of the 2H-1,3-benzodioxol-5-yl substituent through appropriate aromatic precursors.

- Incorporation of the 4-nitrophenyl group either by direct substitution or via coupling reactions.

Specific Synthetic Procedures

Pyrazole Ring Formation via Hydrazine and β-Dicarbonyl Compounds

A common approach involves refluxing hydrazine hydrate with β-diketones or β-ketoesters to form the pyrazole core. For example, 5-methyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized from ethyl acetoacetate and hydrazine hydrate in ethanol under reflux conditions for 2–3 hours. This intermediate can then be functionalized further.

Incorporation of the 4-Nitrophenyl Group

The 4-nitrophenyl substituent is often introduced through condensation reactions with 4-nitrobenzaldehyde or via nucleophilic aromatic substitution using 4-nitrobenzyl chloride. For instance, a condensation between 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde under reflux in ethanol with an acid catalyst yields related nitrophenyl-substituted pyrazole derivatives.

Example Synthetic Route

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Ethyl acetoacetate + Hydrazine hydrate, reflux in ethanol | Formation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one | High (typically >80%) |

| 2 | Pyrazol-3-one + 2H-1,3-benzodioxol-5-carbaldehyde, reflux in ethanol | Condensation to introduce benzodioxole substituent | Moderate to high |

| 3 | Intermediate + 4-nitrobenzaldehyde or 4-nitrobenzyl chloride, reflux with acid catalyst | Introduction of 4-nitrophenyl group via condensation or substitution | Moderate (60–80%) |

This sequence is supported by literature procedures involving refluxing mixtures in ethanol, monitoring by thin-layer chromatography, and purification by recrystallization or chromatography.

Alternative Methods

Microwave-assisted organic synthesis has been reported to accelerate cyclization steps in pyrazole derivatives, improving yields and reducing reaction times. For example, hydrazine hydrate-mediated cyclization under microwave irradiation in ethanol has been used to synthesize pyrazole derivatives with nitro-substituted aromatic rings.

Analytical Data and Characterization

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the pyrazole ring and substituent environments.

- Infrared (IR) Spectroscopy: Characteristic bands for pyrazole N–H, nitro groups, and benzodioxole moieties.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Elemental Analysis: To confirm purity and composition.

For example, a related pyrazole derivative showed ^1H NMR signals at δ 8.23 (s, pyrazole proton), aromatic protons between δ 7.5–7.8, and methyl groups at δ 2.13 ppm.

Research Findings and Optimization

- The choice of solvent (ethanol, methanol) and acid catalyst (acetic acid, hydrochloric acid) significantly affects the yield and purity of the final product.

- Reflux times of 2–3 hours are generally sufficient for complete reaction, monitored by thin-layer chromatography.

- Microwave-assisted synthesis can reduce reaction times to minutes while maintaining or improving yields.

- Purification by recrystallization from ethanol-acetic acid mixtures or column chromatography ensures high purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Reflux Condensation | Hydrazine hydrate, β-diketone, 4-nitrobenzaldehyde | Ethanol, reflux 2–3 h, acid catalyst | Well-established, good yields | Longer reaction times |

| Microwave-Assisted Cyclization | Hydrazine hydrate, aromatic aldehydes | Ethanol, microwave irradiation, minutes | Faster, energy-efficient | Requires microwave reactor |

| Nucleophilic Aromatic Substitution | Pyrazole intermediate, 4-nitrobenzyl chloride, K2CO3 | Acetonitrile, reflux 3 h | High regioselectivity | Requires base and dry conditions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

Reduction: The nitro group can be reduced to an amine under suitable conditions.

Substitution: Various substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with benzodioxole and aryl substituents have been extensively investigated. Below is a comparative analysis of key analogs:

Structural Analogues and Substituent Effects

Key Observations:

- Electron Effects: The nitro group in the target compound contrasts with bromine (Anle138b) or methoxy groups (Compound 4a), likely altering electronic distribution and binding affinity.

- Biological Activity : Anle138b’s bromophenyl group is associated with α-synuclein inhibition, a mechanism critical in PD . The target compound’s nitro group may confer distinct activity, though empirical data are lacking.

- Solubility and Bioavailability : The nitro group’s polarity could reduce lipophilicity compared to bromine or methoxy substituents, impacting membrane permeability.

Pharmacological Profiles of Selected Analogs

- Anle138b (emrusolmine) :

- AChE/BuChE Inhibitors (GAZiPHARMA) :

- Activity : Moderate enzyme inhibition (38.5–43.02%) linked to furyl and naphthyl substituents .

Biological Activity

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 297.262 g/mol. The compound features a pyrazole ring substituted with a benzodioxole moiety and a nitrophenyl group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The presence of the benzodioxole and nitrophenyl groups may enhance the anticancer properties of this specific pyrazole derivative .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties : Some studies indicate that pyrazole derivatives exhibit antibacterial and antifungal activities, suggesting their utility in combating infections .

The mechanisms through which this compound exerts its effects may involve:

- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells .

- Oxidative Stress Modulation : Pyrazoles can influence oxidative stress pathways, potentially leading to apoptosis in cancer cells while sparing normal cells .

Case Studies

-

Anticancer Activity :

A study evaluated the effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. It was found that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for resistant cancer subtypes . -

Anti-inflammatory Research :

Research focusing on pyrazole compounds has shown their ability to modulate inflammatory responses in vitro and in vivo. These studies suggest that the incorporation of specific substituents can enhance anti-inflammatory efficacy .

Data Table: Biological Activities of Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.